![molecular formula C21H23N4O7PS2 B607819 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate CAS No. 1579965-12-0](/img/structure/B607819.png)
2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol and its derivatives are known to have significant biological activities . For instance, they have been used as tyrosinase inhibitors, which are important in preventing melanin accumulation in the skin .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves the creation of a series of novel compounds . These compounds were evaluated for their anticancer activity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is complex and can vary based on the specific derivative . For example, one derivative, MHY2081, was found to have a stronger affinity with tyrosinase by forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives are complex and can vary based on the specific derivative . For example, MHY2081 was found to be a strong competitive inhibitor of tyrosinase .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can vary based on the specific derivative . For example, MHY2081 was found to have a stronger affinity with tyrosinase .Wissenschaftliche Forschungsanwendungen
RIP2 Kinase Inhibition
This compound has been identified as a potent inhibitor of Receptor Interacting Protein 2 (RIP2) kinase . RIP2 kinase is a key signal transduction partner in the NOD2 pathway, which contributes to a variety of human pathologies, including immune-mediated inflammatory diseases .
Treatment of Inflammatory Diseases
The compound is being studied for its potential in the treatment of inflammatory diseases . It has shown excellent activity in blocking many proinflammatory cytokine responses in vivo and in human IBD explant samples .
Clinical Trials
The compound is currently in phase 1 clinical studies . Its highly favorable physicochemical and ADMET properties combined with high potency led to a predicted low oral dose in humans .
Combination Therapies
There is also research into the use of this compound in combination with other therapeutic agents . This could potentially enhance its effectiveness or broaden its range of applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-ylamino derivatives, have been reported to inhibit tyrosinase . Tyrosinase is a key enzyme in melanogenesis, the process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
This interaction could inhibit the activity of the enzyme, leading to a decrease in melanogenesis .
Biochemical Pathways
Inhibition of tyrosinase would lead to a decrease in melanin production, potentially affecting skin pigmentation .
Result of Action
Based on the potential inhibition of tyrosinase, it can be inferred that the compound could lead to a decrease in melanin production, potentially affecting skin pigmentation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7PS2/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLYDVMFNHZMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N4O7PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate | |
CAS RN |
1579965-12-0 |
Source
|
Record name | [2-({4-[1,3-BENZOTHIAZOL-5-YL)AMINO]-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL}OXY)ETHOXY}PHOSPHONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.